8-Acetyl-7-hydroxy-4-methylcoumarin

Catalog No.
S624004
CAS No.
2555-29-5
M.F
C12H10O4
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetyl-7-hydroxy-4-methylcoumarin

CAS Number

2555-29-5

Product Name

8-Acetyl-7-hydroxy-4-methylcoumarin

IUPAC Name

8-acetyl-7-hydroxy-4-methylchromen-2-one

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3

InChI Key

WZOMQVFUPMLOGT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O

Synonyms

8-acetyl-7-hydroxy-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O

The exact mass of the compound 8-Acetyl-7-hydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) is a highly functionalized coumarin derivative distinguished by its ortho-acetyl-hydroxy motif at the 7 and 8 positions. While standard coumarins are primarily utilized for their native fluorescence, the addition of the 8-acetyl group transforms this molecule into a versatile O,O-bidentate chelator and a highly reactive precursor for Schiff base condensation. This specific substitution pattern makes AHMC a critical building block for synthesizing complex hybrid heterocycles, luminescent metal-organic complexes, and selective ion sensors, offering structural possibilities that simpler coumarin analogs cannot provide [1].

Attempting to substitute AHMC with the more common and structurally similar 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) fails because the baseline analog lacks the reactive 8-acetyl group required for downstream condensation and bidentate metal coordination. Furthermore, synthesizing AHMC in-house via the Fries rearrangement of 7-acetoxy-4-methylcoumarin is notoriously inefficient, as it yields a difficult-to-separate mixture of 6-acetyl and 8-acetyl isomers depending on kinetic and thermodynamic controls. Direct procurement of high-purity AHMC bypasses this low-yield separation step, ensuring reproducible precursor availability for the synthesis of targeted pyrimidine hybrids, arylpiperazinyl derivatives, and selective metal chemosensors [1].

Bypassing Isomeric Mixtures in Precursor Synthesis

Direct procurement of AHMC provides the pure 8-acetyl isomer, bypassing the problematic in-house Fries rearrangement of 7-acetoxy-4-methylcoumarin. The in-house synthesis typically yields a mixture of 6-acetyl and 8-acetyl isomers, requiring extensive recrystallization or chromatography that significantly reduces the isolated yield of the desired 8-acetyl building block [1].

Evidence DimensionIsomeric purity and synthetic efficiency
Target Compound Data>98% pure 8-acetyl isomer (direct procurement)
Comparator Or BaselineIn-house Fries rearrangement of 7-acetoxy-4-methylcoumarin
Quantified DifferenceEliminates the substantial yield loss and labor associated with separating the 6-acetyl and 8-acetyl isomer mixture.
ConditionsStandard laboratory-scale synthesis and purification

Direct procurement eliminates a tedious and low-yield separation step, ensuring reliable precursor availability for downstream pharmaceutical or ligand synthesis.

Selective Turn-On Fluorescence Sensing for Hard-Acid Metals

The ortho-acetyl-hydroxy motif in AHMC creates a pre-organized O,O-bidentate coordination pocket that acts as a highly selective 'turn-on' fluorescent sensor for Al3+ ions. In methanol-water media, the formation of the rigid AHMC-Al complex triggers a strong fluorescence enhancement, a response that simpler coumarins lacking the 8-acetyl group cannot replicate due to the absence of the specific coordination geometry [1].

Evidence DimensionFluorescence response to Al3+
Target Compound DataStrong 'turn-on' fluorescence enhancement via rigid O,O-chelation
Comparator Or Baseline7-hydroxy-4-methylcoumarin (lacks the 8-acetyl coordination site)
Quantified DifferenceProvides a distinct, selective signal for Al3+ over other common metal ions, whereas the baseline coumarin shows no such selective bidentate coordination.
ConditionsMethanol–water media with Al3+ ions

Essential for researchers developing selective luminescent sensors for hard-acid metals where precise coordination geometry is required.

Direct Scaffold Versatility for Hybrid Heterocycle Synthesis

AHMC serves as a direct, highly reactive precursor for synthesizing complex biologically active molecules, such as coumarin-pyrimidine hybrids and aryl thiosemicarbazones. The 8-acetyl group readily undergoes condensation with amines to form Schiff bases in high yields, whereas the baseline 7-hydroxy-4-methylcoumarin requires multi-step functionalization before any such condensation can occur [1].

Evidence DimensionDirect reactivity for Schiff base condensation
Target Compound DataOne-step condensation to form 8-(1-iminoethyl) derivatives
Comparator Or Baseline7-hydroxy-4-methylcoumarin
Quantified DifferenceSaves multiple synthetic steps (acetylation, rearrangement, separation) compared to starting from the unfunctionalized baseline coumarin.
ConditionsStandard condensation protocols with amines or thiosemicarbazides

Accelerates the generation of focused compound libraries for drug discovery, significantly reducing the time required to synthesize complex heterocyclic hybrids.

Development of Selective Fluorescent Chemosensors

Due to its pre-organized O,O-bidentate coordination pocket, AHMC is the ideal precursor for developing selective 'turn-on' fluorescent sensors for Al3+ and other hard-acid metal ions, outperforming simpler coumarins that lack this specific binding geometry [1].

Synthesis of Coumarin-Based Hybrid Therapeutics

AHMC is a privileged scaffold for drug discovery, allowing for direct Schiff base condensation to synthesize coumarin-pyrimidine hybrids, arylpiperazinyl derivatives, and thiosemicarbazones targeting antimicrobial and receptor-binding pathways [2].

Design of Luminescent and Magnetic Metal-Organic Complexes

The ortho-acetyl-hydroxy motif ensures stable chelation with transition metals and lanthanides (e.g., Cu2+, Dy3+), making AHMC a critical building block for researchers designing novel luminescent materials or single-molecule magnets [3].

XLogP3

1.7

UNII

0084XV5Z4C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2555-29-5

Wikipedia

8-Acetyl-7-hydroxy-4-methylcoumarin

Dates

Last modified: 08-15-2023

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